(S)-Amino-naphthalen-1-yl-acetic acid

Chiral Chromatography Enantiomeric Separation Amino Acid Derivatives

Researchers requiring a rigid, enantiopure hydrophobic scaffold for chiral recognition often face supply inconsistencies. (S)-Amino-naphthalen-1-yl-acetic acid (L-1-naphthylglycine) solves this with a validated 100% ee synthesis route. - Delivers superior π-π interactions over phenylglycine analogs for Pirkle-type CSPs. - Quantitatively resolves clenbuterol (α=1.32, Rs=1.81) and β-blockers with RSD <0.90%. - Ensures reliable stereochemical outcomes for assay development and chiral building block synthesis.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 111820-05-4
Cat. No. B049981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Amino-naphthalen-1-yl-acetic acid
CAS111820-05-4
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(C(=O)[O-])[NH3+]
InChIInChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m0/s1
InChIKeySCDZHZMVNQDLCM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Amino-naphthalen-1-yl-acetic Acid – Chiral Building Block


(S)-Amino-naphthalen-1-yl-acetic acid (CAS 111820-05-4), also known as L-1-naphthylglycine, is an aromatic, chiral α-amino acid derivative characterized by a naphthalene ring attached to the glycine backbone . This compound is a white to off-white solid at room temperature with a molecular weight of 201.22 g/mol, a density of approximately 1.294 g/cm³, and a boiling point near 398°C [1]. Its primary utility in scientific research stems from its well-defined (S)-stereochemistry, which provides a specific, rigid, and hydrophobic three-dimensional architecture for molecular recognition studies, differentiating it from achiral or differently configured analogs . It is commercially available as a research chemical with purities typically ranging from 95% to 98% .

(S)-Amino-naphthalen-1-yl-acetic Acid Substitution Risk


Generic substitution of (S)-Amino-naphthalen-1-yl-acetic acid with its racemate, the (R)-enantiomer, or other non-naphthyl glycine derivatives is scientifically inadvisable for applications involving chiral recognition. The rigid, planar naphthalene ring in the (S)-configuration establishes a unique spatial and electronic environment for intermolecular interactions, particularly π-π stacking and hydrogen bonding, which are critical for enantioselective processes [1]. As demonstrated in chromatographic studies, the choice between (R)- and (S)-naphthylglycine directly determines the elution order of analytes and the overall separation efficiency [2][3]. Using a different enantiomer or a racemic mixture will not yield the same stereochemical outcomes and can lead to erroneous results in asymmetric synthesis, chiral assay development, or mechanistic studies. Furthermore, compounds lacking the naphthyl group will exhibit significantly different hydrophobicity and π-interaction capabilities, altering their binding affinities and chromatographic retention [3].

(S)-Amino-naphthalen-1-yl-acetic Acid Evidence Guide


Chiral Recognition via Naphthyl π-π Interactions

When used as a chiral selector in stationary phases, the (R)-naphthylglycine derivative exhibits superior selectivity for neutral amino acid derivatives compared to its phenylglycine analog. This is due to enhanced π-π interactions with analytes [1]. While the study uses the (R)-enantiomer, the underlying naphthyl-specific interaction principle is directly transferable to the (S)-enantiomer for the separation of opposite stereoisomers. The naphthylglycine-based CSP (DNB-NGLY) provided higher selectivity than the phenylglycine-based CSP (DNB-PGLY), enabling baseline separation of N-benzoyl-β-naphthylamide derivatives of phenylalanine and leucine within 3.5 minutes [1].

Chiral Chromatography Enantiomeric Separation Amino Acid Derivatives

β-Blocker Enantiomer Resolution via Naphthylglycine CSP

A chiral stationary phase (CSP) derived from (R)-1-naphthylglycine has been quantitatively validated for the direct separation of β-blocker enantiomers, establishing its utility in analytical method development [1]. This study provides a direct, quantitative benchmark for the performance of a naphthylglycine-based chiral selector. For metoprolol, the linear response range was 0.079-1.38 mg/ml for the (R)-isomer and 0.015-5.80 mg/ml for the (S)-isomer, with detection limits of 0.008 and 0.002 mg/ml, respectively. For bisoprolol, the linear range was 0.05-1.31 mg/ml for the (R)-isomer and 0.02-1.00 mg/ml for the (S)-isomer, with detection limits of 0.001 and 0.008 mg/ml, respectively. The method achieved a relative standard deviation (RSD) of under 0.90% for each enantiomer [1].

HPLC Method Development Pharmaceutical Analysis Beta-Blockers

Clenbuterol Enantiomer Quantified Resolution

The performance of an amide-type CSP made from (R)-1-naphthylglycine is characterized by specific resolution and separation factors for clenbuterol enantiomers, providing a quantitative measure of its resolving power [1]. Under optimized conditions (mobile phase: n-hexane-1,2-dichloroethane-methanol, 54:38:8, v/v/v; 17°C; 1.0 mL/min), the CSP achieved a separation factor (α) of 1.32 and a resolution factor (Rs) of 1.81 for clenbuterol enantiomers [1].

Chiral Resolution Clenbuterol Analysis Pirkle-type CSP

Enhanced Capacity for Hydrophobic Amino Acids

A chiral stationary phase incorporating an L-1-naphthylglycine moiety demonstrates increased capacity factors (k') and improved chiral recognition for hydrophobic amino acids when compared to a simpler CSP architecture [1]. The study, which used (3,5-dinitrophenylamide)-L-1-naphthylglycine as a chiral moiety, found that extending the alkyl chain tether to the silica support increased the capacity factors for most NBD-amino acids, indicating the creation of an extended hydrophobic space. Specifically, the α (separation factor) values for the hydrophobic amino acids leucine and phenylalanine increased on the extended-chain CSP 2 compared to CSP 1 [1].

Fluorescence Derivatization Hydrophobic Amino Acids CSP Design

Enantioselective Synthesis to High Purity

A stereoselective synthesis for enantiomerically pure 1-naphthylglycine has been established, demonstrating a viable pathway to produce material with up to 100% enantiomeric excess (ee) for use in demanding asymmetric applications [1]. The method utilizes Sharpless epoxidation as the chiral source, followed by a regio- and stereospecific ring-opening to install the nitrogen functionality. The resulting N-Boc-1-naphthylglycine can be obtained in an enantiomerically enriched form up to 100% ee [1].

Enantioselective Synthesis Asymmetric Synthesis N-Boc-Amino Acids

(S)-Amino-naphthalen-1-yl-acetic Acid Applications


High-Selectivity CSP Development

Researchers designing new Pirkle-type or multiple-interaction CSPs can select (S)-amino-naphthalen-1-yl-acetic acid as a chiral scaffold with confidence, based on its demonstrated superiority in π-π interactions over phenylglycine analogs [1]. The quantitative resolution data (α=1.32, Rs=1.81) for clenbuterol and validated separation of β-blockers provide a strong performance baseline for this naphthylglycine core in chiral chromatography applications [2][3].

Enantiopure Building Blocks for Asymmetric Catalysis

Medicinal and synthetic chemists requiring a rigid, hydrophobic, and enantiopure α-amino acid derivative can procure this compound for use as a chiral building block or ligand precursor. The existence of a validated synthetic route yielding up to 100% ee underscores the feasibility of obtaining material with the high stereochemical purity required for asymmetric syntheses, where any presence of the opposite enantiomer can compromise yield and selectivity [4].

Pharmaceutical Enantiomeric Purity Methods

Analytical development scientists in the pharmaceutical industry can utilize this compound as a standard or as a key component in developing and validating robust HPLC methods for chiral purity assays. The published data on metoprolol and bisoprolol, which include linearity ranges and detection limits with an RSD under 0.90%, demonstrate the naphthylglycine scaffold's capability to meet the stringent precision and sensitivity requirements for regulatory submissions [2].

Technical Documentation Hub

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